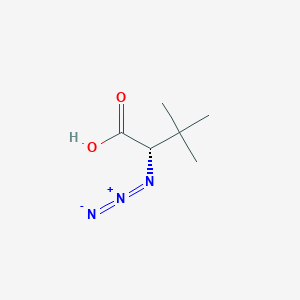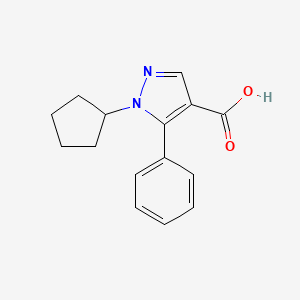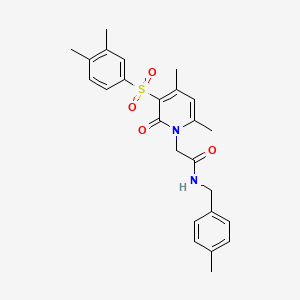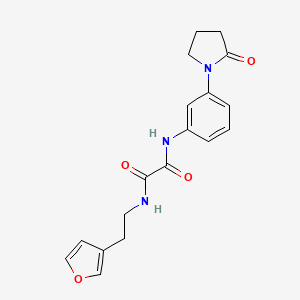![molecular formula C74H13N B2570305 N,2-Diphenyl[60]fulleropyrrolidine CAS No. 1373934-14-5](/img/structure/B2570305.png)
N,2-Diphenyl[60]fulleropyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,2-Diphenyl[60]fulleropyrrolidine” is a chemical compound with the molecular formula C74H13N and a molecular weight of 915.93 . It appears as an orange to amber to dark red powder or crystal . This compound is used in various applications, including electronic materials, organic transistor (OFET) materials, organic solar cell (OPV) materials, and perovskite solar cell (PSC) materials .
Synthesis Analysis
The synthesis analysis of “N,2-Diphenyl[60]fulleropyrrolidine” is not explicitly mentioned in the search results. .Physical And Chemical Properties Analysis
“N,2-Diphenyl[60]fulleropyrrolidine” is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid include light and air sensitivity . .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Characterization
N,2-Diphenyl[60]fulleropyrrolidine and its derivatives have been synthesized through various methods, including 1,3-dipolar cycloaddition, often facilitated by catalysts or specific conditions like microwave irradiation. The chemical and physical properties of these compounds are typically characterized through techniques such as NMR, IR, UV-Vis spectroscopy, mass spectrometry (MS), and electrochemical analysis (Shi et al., 2016), (Tingting Wang & Heping Zeng, 2006).
Electronic and Optical Properties
Studies have revealed significant details about the electron transfer processes and charge-separated states in N,2-Diphenyl[60]fulleropyrrolidine derivatives. These properties are crucial for understanding the behavior of these compounds under various conditions, especially their interactions with light and potential applications in photoinduced processes (Tingting Wang & Heping Zeng, 2006).
Photodynamic Applications
Fulleropyrrolidine derivatives have been explored for their photodynamic applications. Their ability to generate singlet molecular oxygen upon irradiation makes them potential agents for the inactivation of bacteria, offering a promising approach for antibacterial treatments (M. Spesia et al., 2008), (M. Agazzi et al., 2015).
Electrochemical Properties
The electrochemical behavior of fulleropyrrolidine derivatives has been a subject of study. Findings include the observation of multiple fullerene-centered reductions and the formation of stable zwitterions, highlighting the enhanced electron-accepting properties of these compounds. Such properties are vital for their potential use in electronic devices and other technological applications (K. Kordatos et al., 2000).
Applications in Solar Cells
Certain fulleropyrrolidine derivatives have been utilized as electron acceptors in bulk-heterojunction polymer solar cells. Their solubility, optical, and electrochemical properties, compared with parent [60]fullerene, make them suitable for this role, contributing to the development of photovoltaic devices with optimized performance (Dongbo Mi et al., 2012).
Safety And Hazards
“N,2-Diphenyl[60]fulleropyrrolidine” is labeled with the signal word “Warning” and is suspected of damaging fertility or the unborn child (H361) . Precautionary measures include disposing of contents/container to an approved waste disposal plant (P501), not handling until all safety precautions have been read and understood (P202), obtaining special instructions before use (P201), wearing protective gloves/clothing/eye protection/face protection (P280), getting medical advice/attention if exposed or concerned (P308 + P313), and storing locked up (P405) .
Eigenschaften
InChI |
InChI=1S/C74H13N/c1-3-7-12(8-4-1)72-74-70-64-58-48-36-28-20-16-14-15-18-22(20)30(36)40-34-26(18)27-19(15)23-21-17(14)25-24(16)32-38(28)46-52-42(32)43-33(25)39-29(21)37-31(23)41-35(27)45-44(34)56(50(40)58)66(70)67-57(45)51(41)59-49(37)55-47(39)53(43)61-60(52)68(62(64)54(46)48)73(74,69(61)63(55)65(59)71(67)74)11-75(72)13-9-5-2-6-10-13/h1-10,72H,11H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOZJSRJOSFVAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%10C8=C8C%10=C%15C%16=C%17C(=C%14%10)C%13=C%10C%13=C%12C%12=C%11C%11=C9C6=C6C%11=C9C%12=C%11C%13=C%12C%10=C%17C%10=C%16C%13=C(C2(C(N1C1=CC=CC=C1)C1=CC=CC=C1)C1=C%13C%15=C8C7=C51)C1=C%10C%12=C2C%11=C9C(=C64)C3=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-Diphenyl[60]fulleropyrrolidine | |
CAS RN |
1373934-14-5 |
Source


|
| Record name | N,2-Diphenyl[60]fulleropyrrolidine (contains 5% Hexane at maximum) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] benzoate](/img/structure/B2570229.png)


![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2570233.png)

![5-(4-ethylphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2570236.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2570237.png)




![2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide](/img/structure/B2570245.png)